molecular formula C22H27N3O2 B11551980 N-(2,6-diethylphenyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide

N-(2,6-diethylphenyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide

Cat. No.: B11551980
M. Wt: 365.5 g/mol
InChI Key: KRXISNABHRNNOU-OEAKJJBVSA-N
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Description

N-(2,6-DIETHYLPHENYL)-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIETHYLPHENYL)-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves multiple steps. One common method includes the reaction of 2,6-diethylphenylamine with formic acid to form the corresponding formamide. This intermediate is then reacted with 4-(propan-2-yl)benzaldehyde in the presence of a hydrazine derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DIETHYLPHENYL)-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N-(2,6-DIETHYLPHENYL)-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-DIETHYLPHENYL)-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-DIETHYLPHENYL)-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its specific substitution pattern and the presence of both formamide and hydrazinecarbonyl groups.

Properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide

InChI

InChI=1S/C22H27N3O2/c1-5-17-8-7-9-18(6-2)20(17)24-21(26)22(27)25-23-14-16-10-12-19(13-11-16)15(3)4/h7-15H,5-6H2,1-4H3,(H,24,26)(H,25,27)/b23-14+

InChI Key

KRXISNABHRNNOU-OEAKJJBVSA-N

Isomeric SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(C)C

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(C)C

Origin of Product

United States

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